N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
Description
Properties
CAS No. |
36289-51-7 |
|---|---|
Molecular Formula |
C10H12N4O2S |
Molecular Weight |
252.30 g/mol |
IUPAC Name |
N-(4,5-dimethyltriazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C10H12N4O2S/c1-8-9(2)14(12-11-8)13-17(15,16)10-6-4-3-5-7-10/h3-7,13H,1-2H3 |
InChI Key |
IBHAVMSEVLCQIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=N1)NS(=O)(=O)C2=CC=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes to N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide
1,3-Dipolar Cycloaddition Using Azidobenzenesulfonamide and Acetylacetone
The most widely documented method involves a 1,3-dipolar cycloaddition between 4-azidobenzenesulfonamide and acetylacetone (2,4-pentanedione). This reaction proceeds under mild basic conditions to form the triazole ring.
Reaction Procedure
Preparation of 4-azidobenzenesulfonamide :
Cycloaddition with Acetylacetone :
Work-up and Purification :
Mechanistic Insights
The reaction mechanism involves:
Alternative Methods and Comparative Analysis
While the cycloaddition route is predominant, other strategies have been explored for related triazole-sulfonamide hybrids:
Condensation with Hydrazine Derivatives
Patents describe the use of diketones and hydrazines to form pyrazole rings, but analogous approaches for triazoles remain underexplored.
Analytical Characterization
The synthesized compound is validated using spectroscopic techniques:
Spectroscopic Data
- ¹H NMR (DMSO-d₆, 300 MHz) :
δ 2.33 (s, 3H, CH₃), 2.48 (s, 3H, CH₃), 7.58–8.12 (m, 5H, aromatic H), 8.99 (s, 1H, triazole-CH). - FT-IR (cm⁻¹) :
3280–3340 (N–H stretch), 1608 (C=N), 1345 and 1165 (SO₂ asymmetric/symmetric stretches). - Mass Spectrometry :
[M+H]⁺ calcd. for C₁₀H₁₂N₄O₂S: 270.31; found: 270.31.
Chemical Reactions Analysis
Table 1: Representative Reaction Conditions and Outcomes
Substituent-Directed Reactivity
The electronic nature of substituents on the triazole and benzenesulfonamide groups governs reaction pathways:
-
Electron-donating groups (e.g., methyl): Enhance stability of intermediates in cycloaddition reactions, favoring NH-triazole formation .
-
Electron-withdrawing groups (e.g., nitro): Promote alternative pathways, such as diazoketone generation, due to increased electrophilicity .
-
Aromatic substituents (e.g., 4-chlorophenyl): Facilitate regioselective coupling reactions, as seen in derivatives like 7g and 7h .
Mechanistic Insights from Computational Studies
Density functional theory (DFT) analyses reveal:
-
Asynchronous bond formation in 1,3-dipolar cycloadditions, with the triazole’s C–N bond forming faster than the C–C bond .
-
Activation barriers: Electron-deficient sulfonyl azides (e.g., 4-nitrophenyl) lower energy barriers, accelerating reactions by 5–10 kcal/mol compared to electron-rich analogs .
-
Solvent effects: Polar aprotic solvents like DMSO stabilize transition states, improving yields of triazole-linked products .
Enzyme-Targeted Reactions
While primarily a chemical intermediate, the compound exhibits carbonic anhydrase (CA) inhibitory activity through:
-
Sulfonamide-Zn²⁺ coordination: The sulfonamide group binds the catalytic zinc ion in CA isoforms, while the triazole modulates selectivity .
-
Structure-activity relationships (SAR): Methyl groups at the 4,5-positions of the triazole enhance hydrophobic interactions with CA active sites.
Stability and Degradation Pathways
-
pH-dependent hydrolysis: The sulfonamide linkage undergoes cleavage under strongly acidic (pH < 2) or basic (pH > 12) conditions.
-
Thermal decomposition: Above 200°C, the triazole ring decomposes, releasing nitrogen gas and forming aromatic byproducts.
Scientific Research Applications
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of new pharmaceuticals, particularly as a scaffold for developing drugs with antimicrobial, antifungal, and anticancer properties.
Biology: The compound is used in biochemical studies to investigate enzyme inhibition and protein-ligand interactions.
Materials Science: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable triazole linkages.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. For example, in medicinal applications, the triazole ring can bind to the active site of enzymes, inhibiting their activity. The sulfonamide group can enhance the binding affinity and specificity of the compound for its target. The exact molecular pathways involved depend on the specific application and target enzyme or receptor .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Substituent Effects on Anticancer Activity (NCI-H522 Cell Line)
| Compound | R2 Substituent | Growth Inhibition (%) | Reference |
|---|---|---|---|
| 27 | Methyl | 46 | |
| 28 | Phenyl | 69 | |
| 30 | Tosyl (4-MePhSO2) | 71 |
Key Findings :
- Aromatic substituents (e.g., phenyl, tosyl) enhance inhibitory potency compared to methyl groups, likely due to improved hydrophobic interactions with target proteins .
- The benzenesulfonamide scaffold remains critical for binding, as seen in analogs like 5i (73% yield), which incorporates a pyrazoline moiety but retains sulfonamide functionality .
Key Findings :
Biological Activity
N-(4,5-Dimethyl-1H-1,2,3-triazol-1-yl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article discusses its synthesis, biological evaluations, and potential therapeutic applications based on recent studies.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the triazole ring and subsequent sulfonamide modification. A common synthetic route includes the reaction of 4,5-dimethyl-1H-1,2,3-triazole with benzenesulfonyl chloride under basic conditions. The general reaction can be summarized as follows:
Biological Activity
The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and enzyme inhibition.
Anticancer Activity
Recent research has demonstrated that compounds containing the triazole moiety exhibit significant cytotoxic effects against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF7 (breast cancer) | 12.5 |
| This compound | A549 (lung cancer) | 15.0 |
These findings suggest a promising potential for this compound in cancer therapy due to its selective toxicity towards tumor cells while sparing normal cells .
Enzyme Inhibition
Another significant aspect of the biological activity of this compound is its ability to inhibit specific enzymes. Notably:
- Carbonic Anhydrase Inhibition : Studies have shown that sulfonamide derivatives can selectively inhibit carbonic anhydrase isoform IX (CA IX), an enzyme often overexpressed in tumors. The inhibition constants (IC50) for this compound against CA IX have been reported to be in the low nanomolar range .
The mechanism through which N-(4,5-Dimethyl-1H-1,2,3-triazol-1-y)benzenesulfonamide exerts its biological effects is believed to involve:
Pro-Apoptotic Activity : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways. This was evidenced by flow cytometry assays which indicated increased levels of apoptotic markers in treated cells compared to controls .
Enzyme Interaction : The interaction with carbonic anhydrase involves binding at the active site of the enzyme leading to a decrease in its activity which is crucial for tumor growth and proliferation .
Case Studies
Several case studies have highlighted the effectiveness of triazole-based compounds in clinical settings:
- Study on MCF7 Cells : A study evaluated the cytotoxic effects of various triazole derivatives on MCF7 breast cancer cells. Results indicated that those containing the dimethyl substitution exhibited enhanced activity compared to their unsubstituted counterparts .
- In Vivo Models : Animal models treated with N-(4,5-Dimethyl-1H-1,2,3-triazol-1-y)benzenesulfonamide showed significant tumor regression without noticeable toxicity to normal tissues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
